Cas no 936901-72-3 (3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one)

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one structure
936901-72-3 structure
Produktname:3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
CAS-Nr.:936901-72-3
MF:C10H8ClN3O
MW:221.643020629883
MDL:MFCD23106397
CID:4660267
PubChem ID:53328621

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL)CYCLOBUTANONE
    • 3-(1-chloroH-pyrrolo[1,2-a]pyrazin-6-yl)cyclobutanone
    • 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one
    • 3-{8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL}CYCLOBUTAN-1-ONE
    • WXMBSVUDSOHVNL-UHFFFAOYSA-N
    • BCP09673
    • PB35427
    • SB10786
    • TZ001257
    • AK186164
    • 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-
    • 3-(8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone
    • 3-(8-Chloro-imid
    • 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (ACI)
    • 8-Chloro-3-(3-oxocyclobutyl)imidazo[3,4-a]pyrazine
    • DS-10067
    • AKOS025403974
    • 936901-72-3
    • DB-105043
    • CS-0035662
    • SCHEMBL594279
    • MFCD23106397
    • 3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutanone
    • 3-(8-Chloroimidazo[1,5-alpha]pyrazin-3-yl)cyclobutanone
    • 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
    • MDL: MFCD23106397
    • Inchi: 1S/C10H8ClN3O/c11-9-8-5-13-10(6-3-7(15)4-6)14(8)2-1-12-9/h1-2,5-6H,3-4H2
    • InChI-Schlüssel: WXMBSVUDSOHVNL-UHFFFAOYSA-N
    • Lächelt: O=C1CC(C2N3C(C(=NC=C3)Cl)=CN=2)C1

Berechnete Eigenschaften

  • Genaue Masse: 221.0355896g/mol
  • Monoisotopenmasse: 221.0355896g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 278
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topologische Polaroberfläche: 47.3

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JU305-50mg
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95+%
50mg
301.0CNY 2021-07-13
TRC
C385855-10mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3
10mg
$ 70.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05333-1G
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%
1g
¥ 2,831.00 2023-04-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X07075-250mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%
250mg
¥1173.0 2024-07-18
Chemenu
CM255882-100mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%+
100mg
$133 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X07075-100mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%
100mg
¥558.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05333-100 MG
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95%
100MG
¥ 2,389.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05333-100MG
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%
100MG
¥ 1,498.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05333-1 G
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95%
1g
¥ 5,973.00 2021-05-07
abcr
AB448409-1 g
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone; .
936901-72-3
1g
€752.40 2023-07-18

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Referenz
Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Referenz
Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation
, United States, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  90 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  15 min, 10 °C; 45 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Referenz
Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics
Jin, Meizhong; Petronella, Brenda A.; Cooke, Andy; Kadalbajoo, Mridula; Siu, Kam W.; et al, ACS Medicinal Chemistry Letters, 2013, 4(7), 627-631

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  < 5 °C; 4 - 5 h, 0 - 5 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  15 - 20 min, pH 8 - 9, 0 - 5 °C
Referenz
Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  2 h, rt
Referenz
Process for the preparation of substituted imidazo[1,5-a]pyrazines
, United States, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Referenz
Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors
, United States, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Referenz
Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Dimethylformamide ,  Phosphorus oxychloride Solvents: Ethyl acetate ;  10 °C; 45 min, rt
Referenz
Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors
, World Intellectual Property Organization, , ,

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Raw materials

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Preparation Products

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936901-72-3)3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
A1094857
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):166.0/448.0